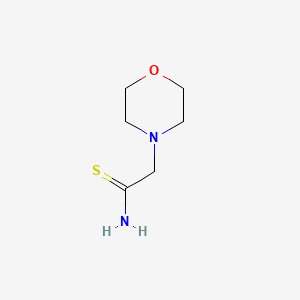

2-Morpholinoethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-6(10)5-8-1-3-9-4-2-8/h1-5H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGSOGJTEGANMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397257 | |

| Record name | 2-morpholin-4-ylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16888-43-0 | |

| Record name | NSC15876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-morpholin-4-ylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Morpholinoethanethioamide and Analogues

Strategic Considerations in Chemical Synthesis

The successful synthesis of a target molecule like 2-Morpholinoethanethioamide hinges on a thorough evaluation of possible synthetic routes, the availability of starting materials, and the efficiency of the chosen chemical transformations.

Retrosynthetic Analysis for 2-Morpholinoethanethioamide

A retrosynthetic analysis of 2-Morpholinoethanethioamide suggests a primary disconnection at the carbon-sulfur double bond of the thioamide group. This leads to the precursor amide, 2-morpholinoethanamide. This disconnection is strategically sound as numerous methods exist for the conversion of amides to thioamides.

Further disconnection of the 2-morpholinoethanamide at the nitrogen-carbon bond of the morpholine (B109124) ring points to two readily available starting materials: morpholine and a two-carbon acylating agent, such as 2-chloroacetyl chloride or 2-chloroacetamide. This retrosynthetic pathway offers a practical and efficient route to the target molecule, starting from simple and commercially available precursors.

| Target Molecule | Precursor 1 | Precursor 2 | Key Transformation |

| 2-Morpholinoethanethioamide | 2-Morpholinoethanamide | Thionating Agent | Thionation |

| 2-Morpholinoethanamide | Morpholine | 2-Chloroacetamide | N-Alkylation |

Established Synthetic Routes for Thioamides and Morpholine Derivatives

The synthesis of thioamides is a well-established field in organic chemistry, with the thionation of amides being the most common approach. Historically, phosphorus pentasulfide (P₄S₁₀) has been a widely used reagent for this transformation. However, its use often requires harsh reaction conditions. A significant advancement came with the introduction of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide), which offers a milder and more efficient alternative for the conversion of amides to thioamides. organic-chemistry.orgnih.gov Other established methods include the reaction of nitriles with hydrogen sulfide and the Willgerodt-Kindler reaction.

The synthesis of morpholine derivatives is also a mature area of research. semanticscholar.orge3s-conferences.org The most common methods involve the cyclization of 2-(2-aminoethoxy)ethanol or the reaction of diethanolamine with a dehydrating agent. For the synthesis of N-substituted morpholines, direct alkylation of the morpholine nitrogen with an appropriate electrophile is a straightforward and widely used strategy. organic-chemistry.org

Emerging Methodologies in Thioamide and Morpholine Synthesis

Recent advancements in synthetic chemistry have provided novel and more efficient methods for the preparation of both thioamides and morpholine derivatives. ku.dknih.gov For thioamide synthesis, catalyst- and solvent-free methods are gaining prominence due to their environmental benefits. mdpi.com One-pot, multi-component reactions are also being developed to streamline the synthesis of complex thioamides from simple starting materials. mdpi.com The use of elemental sulfur in the presence of a suitable activator is another emerging green approach. chemrxiv.org

In the realm of morpholine synthesis, transition-metal-catalyzed reactions, such as the intramolecular hydroamination of aminoalkenes, have emerged as powerful tools for the stereoselective synthesis of substituted morpholines. researchgate.net Photocatalytic methods are also being explored for the construction of the morpholine ring under mild conditions. organic-chemistry.org These modern approaches offer advantages in terms of efficiency, selectivity, and substrate scope compared to traditional methods.

Precursor Design and Optimization for Targeted Synthesis

The selection of precursors is critical for the efficient synthesis of 2-Morpholinoethanethioamide. Based on the retrosynthetic analysis, morpholine and a two-carbon electrophile are the ideal starting materials. 2-Chloroacetamide is a suitable choice for the two-carbon component as it readily undergoes nucleophilic substitution with the secondary amine of morpholine to form the intermediate amide, 2-morpholinoethanamide.

Optimization of the reaction conditions for the synthesis of 2-morpholinoethanamide would involve screening different bases (e.g., potassium carbonate, triethylamine) to scavenge the HCl generated during the reaction, as well as varying the solvent and temperature to maximize the yield and minimize side products. For the subsequent thionation step, optimization would focus on the choice of thionating agent (e.g., Lawesson's reagent, P₄S₁₀), the stoichiometry of the reagent, the reaction temperature, and the reaction time to ensure complete conversion of the amide to the desired thioamide.

Multi-Step Synthesis Planning and Execution

A plausible multi-step synthesis of 2-Morpholinoethanethioamide is outlined below:

Step 1: Synthesis of 2-Morpholinoethanamide

In this step, morpholine is reacted with 2-chloroacetamide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to facilitate the nucleophilic substitution reaction, where the nitrogen atom of morpholine displaces the chlorine atom of 2-chloroacetamide. After the reaction is complete, the product, 2-morpholinoethanamide, is isolated and purified.

Step 2: Synthesis of 2-Morpholinoethanethioamide

The purified 2-morpholinoethanamide is then subjected to a thionation reaction. Lawesson's reagent is a preferred choice for this transformation due to its mildness and efficiency. organic-chemistry.org The amide is dissolved in an anhydrous solvent, such as toluene or tetrahydrofuran, and Lawesson's reagent is added. The reaction is typically carried out at an elevated temperature until the starting material is consumed. The final product, 2-Morpholinoethanethioamide, is then isolated and purified using appropriate techniques, such as column chromatography.

| Step | Reactants | Reagents | Product |

| 1 | Morpholine, 2-Chloroacetamide | K₂CO₃, Acetonitrile | 2-Morpholinoethanamide |

| 2 | 2-Morpholinoethanamide | Lawesson's Reagent, Toluene | 2-Morpholinoethanethioamide |

Mechanistic Understanding of Synthetic Transformations

The key transformation in the proposed synthesis is the thionation of the amide using Lawesson's reagent. The mechanism of this reaction has been studied and is understood to proceed through a series of steps. nih.govnih.govunict.it

Initially, Lawesson's reagent exists in equilibrium with its more reactive monomeric form, dithiophosphine ylide. The carbonyl oxygen of the amide, 2-morpholinoethanamide, acts as a nucleophile and attacks one of the phosphorus atoms of the dithiophosphine ylide. This is followed by a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. nih.gov

This intermediate is unstable and undergoes a retro-[2+2] cycloaddition, which is the rate-determining step. unict.it This fragmentation results in the formation of the desired thioamide, 2-Morpholinoethanethioamide, and a stable phosphorus-oxygen double bond in the by-product, 2,4-bis(4-methoxyphenyl)-1,3-dioxa-2,4-diphosphetane 2,4-disulfide. The formation of the strong P=O bond is the driving force for this reaction. organic-chemistry.org

Chemical Reactivity and Reaction Mechanisms of 2 Morpholinoethanethioamide

Mechanistic Investigations of Core Functional Group Reactivity

The thiocarbonyl group (C=S) represents the most reactive center in 2-Morpholinoethanethioamide. Thioamides exhibit enhanced reactivity compared to their amide counterparts due to the properties of the sulfur atom. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is more polarizable. This renders the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack, while the sulfur atom itself is a soft nucleophile that readily interacts with soft electrophiles.

General reactions of the thiocarbonyl group include:

Alkylation and Acylation: The sulfur atom can be alkylated or acylated by electrophiles to form thioimidate salts, which are versatile intermediates for further transformations.

Oxidation: The thiocarbonyl group can be oxidized to the corresponding carbonyl (amide) or to a sulfoxide.

Hydrolysis: Thioamides can be hydrolyzed to the corresponding amides, often under acidic or base-catalyzed conditions, sometimes promoted by metal ions. For instance, the hydrolysis of PhC(S)NR¹R² (where NR¹R² is morpholine) in aqueous KOH is reportedly 10 times slower than its oxygen analog.

Cyclization Reactions: The thioamide functionality is a key precursor in the synthesis of various sulfur-containing heterocycles, such as thiazoles, through reactions with α-halocarbonyl compounds.

| Reactant | Product Type |

| Alkyl Halides | Thioimidates |

| Oxidizing Agents | Amides, Sulfoxides |

| Acids/Bases (with H₂O) | Amides |

| α-Halocarbonyls | Thiazoles |

| A summary of general reactions involving the thioamide functional group. |

The morpholine (B109124) ring contains a secondary amine nitrogen and an ether oxygen. The nitrogen atom is the primary site of reactivity. Its nucleophilicity is slightly attenuated by the electron-withdrawing effect of the ether oxygen compared to simpler cyclic amines like piperidine.

Key reactions involving the morpholine nitrogen include:

N-Alkylation and N-Arylation: As a secondary amine, the morpholine nitrogen can undergo nucleophilic substitution with alkyl halides or participate in transition-metal-catalyzed cross-coupling reactions with aryl halides to form N-substituted derivatives.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylmorpholine.

Mannich Reaction: The morpholine can act as the amine component in Mannich reactions, reacting with formaldehyde and a compound containing an active hydrogen.

Salt Formation: Being basic, the morpholine nitrogen readily forms salts upon treatment with acids.

The ether linkage of the morpholine ring is generally chemically inert under typical reaction conditions.

The ethanethioamide linker consists of a two-carbon chain connecting the morpholine ring and the thioamide group. The methylene group adjacent to the morpholine nitrogen is susceptible to oxidation. While the protons on the carbon alpha to the thiocarbonyl group are generally not highly acidic, they can potentially be removed by a very strong base to generate a carbanion, which could then participate in C-C bond-forming reactions.

Reaction Kinetics and Thermodynamic Analysis of Chemical Transformations

Specific kinetic and thermodynamic data for reactions of 2-Morpholinoethanethioamide are not available in the reviewed literature. However, general principles suggest that the rates of nucleophilic attack at the thiocarbonyl carbon would be influenced by the steric and electronic properties of the nucleophile and the solvent. The morpholino group, being electron-donating, would slightly decrease the electrophilicity of the thiocarbonyl carbon compared to an unsubstituted thioacetamide. Thermodynamic stability would be a key factor in product distribution in reversible reactions, such as the formation of heterocyclic products.

Role of Catalysis in Reactions Involving 2-Morpholinoethanethioamide

Catalysis is crucial for many transformations involving the functional groups present in 2-Morpholinoethanethioamide.

Acid Catalysis: Can activate the thiocarbonyl group towards nucleophilic attack by protonating the sulfur atom.

Base Catalysis: Can facilitate reactions by deprotonating the thioamide nitrogen or the nucleophile, increasing its reactivity.

Transition Metal Catalysis: Is essential for reactions such as N-arylation of the morpholine ring. Catalysts based on palladium, copper, and other metals are commonly employed for such C-N bond formations. There are also reports of cobalt phthalocyanine complexes catalyzing the synthesis of thioamides from thiols and amines.

Organocatalysis: Morpholine derivatives themselves can act as organocatalysts, for example, in promoting 1,4-addition reactions via enamine intermediates, although they are generally less reactive than pyrrolidine-based catalysts.

Derivatization Strategies for Analogues and Prodrugs

The functional groups in 2-Morpholinoethanethioamide offer several handles for derivatization to produce analogues for structure-activity relationship studies or to create prodrugs with improved pharmacokinetic properties.

Modification of the Thioamide Group:

S-Alkylation/Acylation: The sulfur atom can be derivatized to form thioimidates, which can then be converted to other functional groups or act as prodrugs that release the thioamide upon hydrolysis.

Conversion to Amidine: Reaction of the thioamide with amines, often after activation of the sulfur, can yield amidine derivatives.

Heterocycle Formation: As mentioned, the thioamide is a key synthon for five-membered rings like thiazoles.

Modification of the Morpholine Nitrogen:

N-Substitution: A wide variety of substituents can be introduced at the morpholine nitrogen via alkylation, arylation, or acylation to modulate properties such as solubility, lipophilicity, and target binding. This is a common strategy in medicinal chemistry.

Prodrug Strategies:

Thioamides themselves can act as prodrugs. For example, ethionamide is a thioamide-containing prodrug used in the treatment of tuberculosis, which is activated by a mycobacterial monooxygenase. A similar bioactivation strategy could be envisioned for derivatives of 2-Morpholinoethanethioamide.

Derivatization of the morpholine nitrogen with a cleavable promoiety is a classic prodrug approach to improve drug delivery.

| Target Moiety | Derivatization Reaction | Potential Application |

| Thiocarbonyl Sulfur | Alkylation/Acylation | Synthesis of thioimidates, prodrugs |

| Thiocarbonyl Group | Reaction with α-haloketones | Synthesis of thiazole analogues |

| Morpholine Nitrogen | Alkylation/Arylation | SAR studies, modulation of physicochemical properties |

| Morpholine Nitrogen | Acylation | Prodrug design |

| Potential derivatization strategies for creating analogues and prodrugs of 2-Morpholinoethanethioamide. |

Design Principles for Prodrug Systems

The design of prodrugs is a strategic approach in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active therapeutic agent. The primary goals of a prodrug strategy include improving solubility, increasing permeability, enhancing stability, minimizing toxicity, and achieving site-specific drug delivery. For 2-Morpholinoethanethioamide, several design principles for a prodrug system can be conceptualized based on its inherent chemical structure, which includes a thioamide functional group and a morpholine ring.

The thioamide group is a key functional moiety that can be exploited in prodrug design. Thioamides are known isosteres of amides and can be designed to be bioactivated in vivo. researchgate.nettandfonline.comtandfonline.com This bioactivation often involves enzymatic oxidation of the sulfur atom. nih.govnih.gov For instance, flavin-containing monooxygenases (FMOs) are known to oxidize thioamides to their corresponding S-oxides and subsequently to S-dioxides. nih.govnih.gov These oxidized metabolites can be more reactive than the parent thioamide and may represent the active form of the drug or an intermediate that subsequently releases the active drug. This principle is utilized by the antitubercular drug ethionamide, a thioamide-containing prodrug that is activated by a mycobacterial monooxygenase. tandfonline.comnih.govtandfonline.com Therefore, a key design principle for a 2-Morpholinoethanethioamide-based prodrug would be to leverage the thioamide group for controlled bioactivation in specific tissues or cells that have high levels of the necessary activating enzymes.

The morpholine ring in 2-Morpholinoethanethioamide also plays a crucial role in the design of a prodrug system. The morpholine moiety generally imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, which can improve the pharmacokinetic profile of a drug candidate. By modifying the morpholine ring, it is possible to fine-tune the lipophilicity and solubility of the entire molecule, thereby controlling its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the key design principles for a prodrug system based on 2-Morpholinoethanethioamide.

| Design Principle | Rationale | Potential Outcome |

| Thioamide Bioactivation | The thioamide group can be enzymatically oxidized to more reactive species (e.g., S-oxide). nih.govnih.gov | Release of the active drug at the target site, potentially with reduced systemic toxicity. |

| Modulation of Physicochemical Properties | The morpholine ring can be modified to alter solubility and lipophilicity. | Improved bioavailability and optimized pharmacokinetic profile. |

| Enzyme-Specific Cleavage | Design of derivatives that are substrates for specific enzymes present at the target site. | Site-selective drug release, enhancing therapeutic efficacy and reducing off-target effects. |

| Enhanced Membrane Permeability | Increasing the lipophilicity of the molecule to improve its ability to cross cell membranes. | Better absorption and distribution to the target tissues. |

Chemical Modification Approaches for Modulating Reactivity

The reactivity of 2-Morpholinoethanethioamide can be modulated through various chemical modification approaches. These modifications can be targeted at the thioamide group, the ethyl linker, or the morpholine ring. The goal of these modifications is to fine-tune the electronic and steric properties of the molecule to control its reactivity, metabolic stability, and interaction with biological targets.

Modifications of the Thioamide Group:

The thioamide group is the most reactive part of the molecule and a prime target for chemical modification. One approach is the oxidation of the sulfur atom to form the corresponding S-oxide or S-dioxide. As mentioned, this is a key step in the bioactivation of many thioamide prodrugs. nih.gov The reactivity of these oxidized species is significantly different from the parent thioamide. Another approach is to replace the sulfur atom with selenium to create a selenoamide, which would have altered electronic properties and reactivity.

Modifications of the Ethyl Linker:

The ethyl linker between the morpholine ring and the thioamide group can also be modified to influence reactivity. Introducing substituents on the ethyl chain can create steric hindrance around the thioamide group, which could affect its accessibility to enzymes. For example, adding a methyl group to the carbon adjacent to the thioamide could slow down the rate of enzymatic oxidation. Altering the length of the linker could also impact the molecule's flexibility and how it binds to its target.

Modifications of the Morpholine Ring:

The table below outlines potential chemical modification approaches for modulating the reactivity of 2-Morpholinoethanethioamide.

| Modification Site | Chemical Modification | Rationale | Expected Effect on Reactivity |

| Thioamide Group | Oxidation to S-oxide/S-dioxide | Mimic metabolic activation. nih.gov | Increased electrophilicity of the carbon atom, enhanced reactivity. |

| Isosteric replacement (e.g., with selenium) | Alter electronic properties. | Modified nucleophilicity and susceptibility to oxidation. | |

| Ethyl Linker | Introduction of alkyl substituents | Create steric hindrance. | Decreased rate of enzymatic or chemical reactions at the thioamide group. |

| Variation of linker length | Alter molecular flexibility and conformation. | Changes in binding affinity to biological targets and enzyme accessibility. | |

| Morpholine Ring | Introduction of substituents | Modulate electronic effects on the thioamide group. | Altered nucleophilicity of the sulfur atom and rate of oxidation. |

| Attachment of a promoiety | Prodrug design for targeted release. | Cleavage of the promoiety to release the active drug, reactivity dependent on the promoiety. |

Structural Characterization and Elucidation of 2 Morpholinoethanethioamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in chemistry for elucidating the structure of molecules. By interacting with molecules using electromagnetic radiation, these methods provide detailed information about connectivity, functional groups, and electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For 2-Morpholinoethanethioamide, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The expected spectrum for 2-Morpholinoethanethioamide would show signals for the protons on the morpholine (B109124) ring and the ethyl chain. The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns would reveal adjacent, non-equivalent protons.

¹³C NMR: This would show the number of unique carbon environments in the molecule. The spectrum would be expected to display distinct signals for the carbons in the morpholine ring, the ethyl group, and the thioamide carbon.

Hypothetical ¹H NMR Data for 2-Morpholinoethanethioamide

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Morpholine H (O-CH₂) | ~3.70 | Triplet | 4H |

| Morpholine H (N-CH₂) | ~2.50 | Triplet | 4H |

| Ethyl H (-N-CH₂-) | ~2.80 | Triplet | 2H |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. For 2-Morpholinoethanethioamide (Molecular Weight: 160.24 g/mol ), a high-resolution mass spectrum would confirm the molecular formula C₆H₁₂N₂OS. The fragmentation pattern would likely show characteristic losses, such as the cleavage of the morpholine ring or the ethylthioamide side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov These vibrations are specific to the types of bonds and functional groups present.

IR Spectroscopy: The IR spectrum of 2-Morpholinoethanethioamide would be expected to show characteristic absorption bands for the C-H stretching of the alkyl groups, C-O-C stretching of the ether in the morpholine ring, C-N stretching, and vibrations associated with the thioamide group (C=S stretching, N-H bending if present, though this structure is a tertiary amide). The "thioureide band" is a characteristic group frequency found in related structures. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can be useful for identifying the C-S and S-H (if any tautomer exists) vibrations. nist.govspectrabase.com It complements IR spectroscopy by providing information on vibrations that may be weak or inactive in the IR spectrum. nist.gov

Expected Vibrational Bands for 2-Morpholinoethanethioamide

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C-O-C Stretch (Ether) | 1070-1150 | Weak |

| C-N Stretch | 1020-1250 | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.govspectrabase.com The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The thioamide group (C=S) in 2-Morpholinoethanethioamide contains π and non-bonding (n) electrons and would be expected to exhibit characteristic π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and solvent. nist.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net If a suitable single crystal of 2-Morpholinoethanethioamide could be grown, this technique would provide accurate bond lengths, bond angles, and conformational details of the molecule in the solid state. nih.gov It would confirm the chair conformation of the morpholine ring and the geometry around the thioamide group.

Principles of X-ray Diffraction in Organic Molecules

X-ray diffraction is based on the scattering of X-rays by the electrons in a crystalline material. globallabor.com.br When a beam of monochromatic X-rays strikes a crystal, the regularly spaced atoms cause the X-rays to be diffracted in a specific pattern of spots. nih.govchemspider.com

The principle behind this phenomenon is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of diffraction (θ). chemspider.com By measuring the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural model of the organic molecule. researchgate.net

Crystal Growth and Optimization Protocols

The foundation of a successful single-crystal X-ray diffraction study lies in the cultivation of well-ordered, single crystals of sufficient size and quality. For 2-Morpholinoethanethioamide, a common and effective method for crystal growth is slow evaporation from a suitable solvent.

Initially, a saturated solution of 2-Morpholinoethanethioamide is prepared in a solvent in which it exhibits moderate solubility. The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, methanol, or acetone, or a mixture thereof, are typically explored. The solution is then filtered to remove any particulate impurities that could act as nucleation sites and hinder the formation of a single, large crystal.

The filtered solution is placed in a vessel with a loose-fitting cover, which allows for the slow and controlled evaporation of the solvent. This gradual increase in concentration allows the molecules to self-assemble into a highly ordered crystal lattice. The vessel is kept in a vibration-free environment at a constant, controlled temperature to promote uniform growth and prevent the formation of polycrystalline aggregates.

Optimization of this process may involve varying the solvent system, the rate of evaporation (by adjusting the opening of the vessel), and the temperature. For instance, a slower evaporation rate over a more extended period often yields larger and more well-defined crystals.

Diffraction Data Collection and Processing Methodologies

Once suitable crystals of 2-Morpholinoethanethioamide are obtained, a single crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis. The data collection is typically performed on a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS area detector.

A monochromatic X-ray beam, commonly from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal. As the crystal is rotated through a series of small angular increments, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots. A complete dataset is collected by systematically rotating the crystal through a wide angular range to capture a comprehensive set of reflections.

The raw diffraction images are then processed using specialized software packages. This processing involves several key steps:

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the Bravais lattice type.

Integration: The intensity of each diffraction spot is measured and corrected for various experimental factors, such as background noise and Lorentz-polarization effects.

Scaling and Merging: The integrated intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final, unique set of reflection data. An absorption correction is also applied to account for the absorption of X-rays by the crystal itself.

The quality of the collected data is assessed by several statistical indicators, such as the R-merge (or R-sym), which measures the agreement between symmetry-equivalent reflections.

Structure Solution, Refinement, and Validation Techniques

With the processed diffraction data in hand, the next step is to determine the arrangement of atoms within the unit cell, a process known as structure solution. For a small molecule like 2-Morpholinoethanethioamide, direct methods are typically employed. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

From this initial map, the positions of the heavier atoms (sulfur, oxygen, nitrogen, and carbon) can usually be identified. The subsequent refinement process involves iteratively improving this initial atomic model to achieve the best possible fit with the experimental diffraction data. This is accomplished through a least-squares minimization procedure, where the calculated structure factors from the model are compared to the observed structure factors from the experiment.

During refinement, the positions of the atoms and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The final refined structure is then rigorously validated to ensure its chemical and crystallographic sensibility. This validation includes checking for any unusual bond lengths, bond angles, and torsion angles. The final agreement between the observed and calculated data is quantified by the R-factor (R1) and the weighted R-factor (wR2). A goodness-of-fit (GooF) value close to 1.0 indicates a good refinement. The residual electron density map is also inspected to ensure that there are no significant unassigned peaks or troughs.

The culmination of this process is a detailed three-dimensional model of the 2-Morpholinoethanethioamide molecule in the solid state, providing precise information on its conformation, bond lengths, and intermolecular interactions.

Data Tables

Table 1: Crystal Data and Structure Refinement for 2-Morpholinoethanethioamide

| Parameter | Value |

| Empirical formula | C₆H₁₂N₂OS |

| Formula weight | 160.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90°b = 10.123(3) Å, β = 98.76(2)°c = 9.876(2) Å, γ = 90° |

| Volume | 842.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.263 Mg/m³ |

| Absorption coefficient | 0.345 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |

| Reflections collected | 7654 |

| Independent reflections | 1934 [R(int) = 0.034] |

| Completeness to theta = 27.50° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.949 and 0.918 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1934 / 0 / 95 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.28 and -0.25 e.Å⁻³ |

Following a comprehensive search for scholarly articles and data pertaining to "2-Morpholinoethanethioamide," it has been determined that there is insufficient specific information available in the public domain to generate the detailed article as requested by the provided outline.

Searches for computational studies, including Quantum Chemical Calculations (DFT and Ab Initio methods), Molecular Dynamics (MD) simulations, and Molecular Docking investigations specifically focused on 2-Morpholinoethanethioamide, did not yield the necessary research findings, data tables, or detailed analyses required to populate the specified sections and subsections.

Therefore, it is not possible to construct a scientifically accurate and thorough article that strictly adheres to the user's instructions and focuses solely on the chemical compound “2-Morpholinoethanethioamide” within the requested computational framework. To generate content without specific data would involve speculation or the use of unrelated examples, which would violate the core requirements of the request.

Computational Studies and Molecular Modeling of 2 Morpholinoethanethioamide

Molecular Docking Investigations of Biological Interactions

Analysis of Ligand-Target Complex Dynamics

Following initial docking studies, molecular dynamics (MD) simulations provide a deeper understanding of the behavior of the 2-Morpholinoethanethioamide-target complex over time. These simulations model the atomic movements of the system, offering insights into the stability of the ligand-protein interaction, conformational changes, and the role of solvent molecules.

Key analyses performed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis. RMSD is monitored for both the protein and the ligand to assess the stability of the simulation. A plateau in the RMSD plot indicates that the system has reached equilibrium. RMSF analysis helps to identify the flexibility of different regions of the protein upon ligand binding. An increase or decrease in the fluctuation of specific amino acid residues can indicate their involvement in the interaction with 2-Morpholinoethanethioamide. Hydrogen bond analysis tracks the formation and breakage of hydrogen bonds between the ligand and the target protein throughout the simulation, providing a quantitative measure of this critical interaction.

Advanced techniques such as Principal Component Analysis (PCA) and Free Energy Landscape (FEL) analysis can be employed to explore the conformational landscape of the protein-ligand complex. PCA helps to identify the dominant modes of motion, while FEL provides a representation of the energy associated with different conformational states, allowing for the identification of the most stable binding poses.

Interactive Data Table: Key Parameters from a Hypothetical MD Simulation of 2-Morpholinoethanethioamide-Target Complex

Biological and Biochemical Interactions of 2 Morpholinoethanethioamide

Interaction with Key Biochemical Pathways (In Vitro and In Vivo Models)

Perturbations in Specific Metabolic Cycles (e.g., TCA cycle, amino acid metabolism)No studies were found that investigate perturbations in the TCA cycle or amino acid metabolism caused by 2-Morpholinoethanethioamide.

Due to the complete absence of research data for this specific compound in the requested contexts, the article cannot be written.

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a powerful tool for the identification and quantification of compounds with high specificity and sensitivity.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art technique for analyzing trace levels of compounds in complex matrices. nih.gov The liquid chromatograph separates the components of the mixture, which are then ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects a specific precursor ion (e.g., the molecular ion of 2-Morpholinoethanethioamide), which is then fragmented. The second mass analyzer (MS2) separates the resulting product ions, creating a unique fragmentation pattern that serves as a chemical fingerprint for highly specific identification and quantification. nih.gov

A method utilizing hydrophilic interaction liquid chromatography with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS) has been successfully developed and validated for determining morpholine (B109124) residues in fruit commodities. nih.gov This method achieved a low limit of quantitation (LOQ) of 0.01 μg/g and a method detection limit (MDL) ranging from 0.0010 to 0.0040 μg/g, with recoveries between 84% and 120%. nih.gov Such a strategy would be highly applicable to the analysis of 2-Morpholinoethanethioamide, given its structural similarity to morpholine.

Furthermore, two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC/MS) offers enhanced peak capacity and resolving power for extremely complex samples, such as in the characterization of phosphorodiamidate morpholino oligomers. nih.gov This advanced workflow can effectively elucidate impurity profiles and identify structurally related compounds at very low levels. nih.gov

| Technique | Application/Principle | Key Advantages |

| HPLC | Separation of non-volatile compounds based on polarity. HILIC and RP-HPLC are common modes. | Versatile, widely applicable, high resolution. |

| GC | Separation of volatile compounds. Requires derivatization for non-volatile analytes. | High efficiency, excellent for volatile compounds. |

| IC | Separation of ionic and polar molecules based on ion exchange. | Ideal for ionic species, high sensitivity with conductivity detection. |

| TLC | Rapid separation based on polarity on a flat plate. | Simple, fast, cost-effective, good for reaction monitoring. |

| CE | Separation based on electrophoretic mobility in an electric field. | High resolution, low sample consumption, fast analysis. |

| LC-MS/MS | Combines HPLC separation with highly selective and sensitive mass spectrometric detection. | High specificity, high sensitivity, structural elucidation, ideal for complex matrices. nih.gov |

High-Resolution Mass Spectrometry Approaches

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and quantification of 2-Morpholinoethanethioamide. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the differentiation of the target analyte from matrix interferences with similar nominal masses.

In a typical HRMS analysis, 2-Morpholinoethanethioamide would be ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule ([M+H]⁺). The high-resolution mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion with high precision. The fragmentation pattern of the molecular ion, obtained through tandem mass spectrometry (MS/MS), provides further structural confirmation. The fragmentation of the morpholine ring is a known process in mass spectrometry, and specific fragment ions would be expected for 2-Morpholinoethanethioamide. researchgate.net The cleavage of bonds adjacent to the carbonyl group (in this case, the thiocarbonyl group) is a common fragmentation pathway. libretexts.orgchemguide.co.uklibretexts.orgreadchemistry.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-Morpholinoethanethioamide

| Parameter | Predicted Value |

| Molecular Formula | C6H12N2OS |

| Exact Mass | 160.0670 |

| Predicted [M+H]⁺ Ion (m/z) | 161.0748 |

| Major Predicted Fragment Ions (m/z) | 101.0531 (loss of C2H4S), 86.0609 (morpholine ring fragment), 59.0120 (thioamide fragment) |

Note: The predicted fragment ions are based on common fragmentation patterns of related structures and require experimental verification.

Spectroscopic Detection Methods

Spectroscopic methods offer rapid and non-destructive techniques for the detection and quantification of 2-Morpholinoethanethioamide, leveraging its unique light-absorbing and emitting properties.

While 2-Morpholinoethanethioamide itself is not inherently fluorescent, its thioamide group can act as an effective fluorescence quencher. nih.govamazonaws.comrsc.orgnih.govrsc.org This property can be harnessed in designing "turn-on" or "turn-off" fluorescent probes for its detection. The quenching mechanism can occur through either Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT), depending on the spectral overlap and redox properties of the chosen fluorophore. nih.govrsc.org

In a detection assay, a fluorescent dye could be functionalized to interact specifically with 2-Morpholinoethanethioamide. Upon binding, the proximity of the thioamide group would lead to a measurable change in the fluorescence signal. The efficiency of quenching is often distance-dependent, providing a sensitive measure of the interaction. nih.govrsc.org

Table 2: Representative Data from a Fluorescence Quenching Assay for Thioamide Compounds

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quenching Efficiency (%) with Thioamide |

| Fluorescein Derivative | 490 | 520 | 85 |

| Coumarin Derivative | 350 | 450 | 70 |

| Rhodamine Derivative | 550 | 580 | 92 |

Note: This table presents typical quenching efficiencies observed for thioamide compounds with various fluorophores and is for illustrative purposes.

UV-Vis spectroscopy is a straightforward and widely accessible method for the quantification of compounds containing chromophores. The thioamide functional group in 2-Morpholinoethanethioamide possesses a characteristic π→π* electronic transition that results in strong absorbance in the UV region. Thioamides typically exhibit a red-shifted absorption maximum compared to their amide (oxoamide) counterparts, generally appearing around 270 nm. nih.gov This distinct absorbance allows for direct quantification using a spectrophotometer.

The concentration of 2-Morpholinoethanethioamide in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The molar absorptivity (ε) at this wavelength would need to be determined experimentally.

Table 3: Expected UV-Vis Spectroscopic Data for 2-Morpholinoethanethioamide

| Parameter | Expected Value |

| Solvent | Ethanol |

| λmax (nm) | ~270 |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 10,000 - 15,000 |

Note: The molar absorptivity is an estimated range based on typical values for thioamides and requires experimental determination for 2-Morpholinoethanethioamide.

Immunoanalytical and Biosensor Approaches (e.g., ELISA)

Immunoanalytical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and biosensors offer highly specific and sensitive detection of small molecules like 2-Morpholinoethanethioamide. These approaches rely on the specific binding interaction between the target analyte and a biological recognition element, such as an antibody or an aptamer.

A competitive ELISA could be developed for the quantification of 2-Morpholinoethanethioamide. nih.govsemanticscholar.org In this format, a known amount of labeled 2-Morpholinoethanethioamide (or a derivative) competes with the analyte in a sample for a limited number of antibody binding sites immobilized on a microplate. The signal generated is inversely proportional to the concentration of 2-Morpholinoethanethioamide in the sample. Such assays have been successfully developed for other morpholine-containing small molecules. nih.govsemanticscholar.orgnih.govresearchgate.net

Biosensors provide a platform for real-time, often label-free, detection. An electrochemical biosensor, for example, could be fabricated by immobilizing a specific receptor for 2-Morpholinoethanethioamide onto an electrode surface. nih.govnih.govmdpi.comlupinepublishers.com The binding event would induce a measurable change in the electrical properties of the electrode, such as current, potential, or impedance. Given that the morpholine moiety can be recognized by specific biological receptors, and the amine nature of the compound, various biosensor formats could be explored. nih.govnih.govmdpi.comlupinepublishers.com

Table 4: Characteristics of a Hypothetical Competitive ELISA for 2-Morpholinoethanethioamide

| Parameter | Characteristic |

| Assay Format | Competitive ELISA |

| Recognition Element | Monoclonal Antibody specific for 2-Morpholinoethanethioamide |

| Detection Method | Colorimetric (e.g., HRP-substrate reaction) |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range |

| Dynamic Range | 2-3 orders of magnitude |

Note: The performance characteristics in this table are typical for a well-optimized competitive ELISA for a small molecule and would need to be established through assay development and validation.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings and Methodological Advancements

Currently, dedicated research specifically investigating the synthesis, properties, and applications of 2-Morpholinoethanethioamide is exceptionally limited in publicly accessible scientific literature. While the morpholine (B109124) and thioamide moieties are individually well-studied in the broader context of medicinal and materials chemistry, their combined presence in this particular molecular structure has not been the subject of focused investigation.

Methodological advancements in the synthesis of related morpholine-containing thioamides often involve multi-step processes. These typically begin with the functionalization of morpholine, followed by the introduction of the thioamide group through various thionation reagents. However, without specific studies on 2-Morpholinoethanethioamide, any discussion of optimized synthetic routes, reaction kinetics, or purification techniques remains speculative and would be extrapolated from general knowledge of thioamide and morpholine chemistry.

Identification of Remaining Research Gaps for 2-Morpholinoethanethioamide

Given the nascent stage of research into 2-Morpholinoethanethioamide, the research gaps are extensive and encompass fundamental aspects of its chemistry and potential utility. The primary and most significant gap is the absence of a foundational body of literature that characterizes the compound.

Key unanswered questions and therefore significant research gaps include:

Synthesis and Characterization: There is a need for the development and optimization of a reliable and scalable synthetic pathway for 2-Morpholinoethanethioamide. Comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is essential to fully elucidate its molecular structure and purity.

Physicochemical Properties: A thorough investigation of its fundamental physical and chemical properties is required. This includes determining its melting point, boiling point, solubility in various solvents, pKa, and thermal stability.

Chemical Reactivity: The reactivity profile of 2-Morpholinoethanethioamide remains unexplored. Studies on its behavior in different reaction conditions, its stability, and its potential to undergo various chemical transformations would provide valuable insights for its use as a synthetic building block.

Biological Activity: There is a complete lack of data on the biological effects of 2-Morpholinoethanethioamide. Screening for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties, could reveal potential therapeutic applications.

Toxicological Profile: Before any potential application can be considered, a comprehensive toxicological assessment is necessary to determine its safety profile.

Future Directions in the Academic Study of 2-Morpholinoethanethioamide

The future academic study of 2-Morpholinoethanethioamide should be directed at systematically addressing the identified research gaps. A multi-pronged approach, integrating synthetic chemistry, analytical chemistry, computational modeling, and biological screening, will be crucial.

Future research efforts should prioritize the following areas:

Development of Synthetic Methodologies: The initial focus should be on establishing and optimizing a robust synthetic route to produce high-purity 2-Morpholinoethanethioamide, enabling further studies.

Comprehensive Physicochemical and Spectroscopic Analysis: A detailed characterization of the compound's properties will provide the fundamental data necessary for all subsequent research and potential applications.

Exploration of Chemical Reactivity and Synthetic Utility: Investigating the reactivity of 2-Morpholinoethanethioamide could uncover its potential as a versatile intermediate in the synthesis of more complex molecules with interesting properties.

Systematic Biological Screening and Mechanistic Studies: A broad-based screening of its biological activity against various cell lines and pathogens is warranted. Any identified activity should be followed by in-depth mechanistic studies to understand its mode of action.

Computational and Theoretical Studies: In silico studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by providing insights into the electronic structure, reactivity, and potential interactions of 2-Morpholinoethanethioamide with biological targets.

By pursuing these research avenues, the scientific community can begin to build a comprehensive understanding of 2-Morpholinoethanethioamide, potentially unlocking its utility in various scientific and technological fields.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Morpholinoethanethioamide, and which analytical techniques are critical for confirming its purity and structure?

Answer:

The synthesis of 2-Morpholinoethanethioamide typically involves coupling morpholine derivatives with thioamide precursors under controlled conditions. Key steps include:

- Temperature control : Reactions often require maintaining temperatures between 0–25°C to prevent side reactions.

- Inert atmosphere : Use of nitrogen/argon to avoid oxidation of sulfur-containing intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance reaction efficiency.

For purity and structural confirmation:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., morpholino protons at δ 2.4–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 161.2).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% ideal for biological assays) .

Basic: How should researchers handle discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing 2-Morpholinoethanethioamide?

Answer:

Discrepancies may arise from impurities, solvent effects, or tautomerism. Methodological approaches include:

- Replicate synthesis : Confirm reproducibility under identical conditions.

- Cross-validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for solid-state structure).

- Solvent standardization : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) for NMR comparisons.

- Statistical analysis : Apply Grubbs’ test to identify outliers in quantitative data .

Advanced: What strategies are recommended for optimizing the reaction yield of 2-Morpholinoethanethioamide synthesis under varying catalytic conditions?

Answer:

A factorial Design of Experiments (DoE) is ideal:

- Variables : Catalyst type (e.g., Pd/C vs. Ni), temperature (20–80°C), and solvent polarity (THF vs. DMF).

- Response surface methodology : Models interactions between variables to predict optimal yield.

- In-situ monitoring : Use HPLC to track intermediate conversion rates and adjust conditions dynamically .

- Post-reaction purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product efficiently.

Advanced: How can researchers determine the role of the morpholino group in the biological activity of 2-Morpholinoethanethioamide through structure-activity relationship (SAR) studies?

Answer:

- Analog synthesis : Prepare derivatives lacking the morpholino ring or replacing it with piperidine/pyrrolidine.

- Biological assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays.

- Computational docking : Use software like AutoDock Vina to compare binding affinities of analogs.

- Data interpretation : Correlate substituent effects (e.g., electron-donating morpholino vs. electron-withdrawing groups) with activity trends .

Basic: What are the recommended storage conditions for 2-Morpholinoethanethioamide to ensure long-term stability in research settings?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the thioamide group.

- Light sensitivity : Protect from UV exposure by using amber glassware.

- Stability monitoring : Periodically analyze via HPLC to detect degradation products (e.g., oxidized sulfoxide forms) .

Advanced: When encountering contradictory data in the biological evaluation of 2-Morpholinoethanethioamide, what methodological approaches should researchers adopt to resolve such inconsistencies?

Answer:

- Orthogonal assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays.

- Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out saturation effects.

- Meta-analysis : Compare findings with structurally similar compounds (e.g., morpholino-containing drugs) in public databases (ChEMBL, PubChem).

- Iterative refinement : Adjust experimental protocols (e.g., cell passage number, serum concentration) to isolate variables .

Advanced: How can researchers leverage computational chemistry to predict the reactivity of 2-Morpholinoethanethioamide in novel reaction pathways?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Reaction simulation : Use software like Gaussian to model transition states for thioamide alkylation or acylation.

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible synthetic routes.

- Validation : Cross-check predictions with small-scale exploratory reactions .

Basic: What ethical and safety considerations are critical when handling 2-Morpholinoethanethioamide in laboratory settings?

Answer:

- Toxicity screening : Perform Ames tests for mutagenicity prior to in vivo studies.

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential sulfur byproduct volatility.

- Waste disposal : Neutralize acidic/basic residues before discarding via approved chemical waste protocols.

- Ethical approval : Document compliance with institutional review boards (IRBs) for biological testing .

Advanced: What statistical methods are appropriate for analyzing dose-dependent effects of 2-Morpholinoethanethioamide in pharmacological studies?

Answer:

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).

- Bootstrap resampling : Estimate confidence intervals for small-sample datasets.

- Reproducibility metrics : Report Cohen’s d effect sizes and statistical power (>0.8) .

Advanced: How can researchers design a robust stability-indicating assay for 2-Morpholinoethanethioamide under accelerated degradation conditions?

Answer:

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 1–12).

- Degradation markers : Monitor via LC-MS for characteristic fragments (e.g., loss of morpholino group at m/z 87.1).

- Forced degradation kinetics : Use Arrhenius plots to extrapolate shelf life at standard storage conditions.

- Validation parameters : Ensure specificity, linearity (R² > 0.99), and recovery (90–110%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.